4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy, phenyl, and azetidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the azetidinone ring, followed by the introduction of the phenyl and methoxy groups through substitution reactions. Common reagents used in these reactions include alkyl halides, phenols, and base catalysts. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinone ring can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the azetidinone ring can produce amines.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one shares structural similarities with other azetidinone derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-16-7-10-18(11-8-16)29-22-21(24(23(22)25)13-5-6-14-26-2)17-9-12-19(27-3)20(15-17)28-4/h7-12,15,21-22H,5-6,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNINABNYSAJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(N(C2=O)CCCCOC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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